N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
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Description
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide, also known as CT-3, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. CT-3 has been shown to have both biochemical and physiological effects, and its mechanism of action has been studied extensively.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods
New tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds were synthesized using acetylation of related amine compounds, providing a basis for future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Spectral Characterization
The spectral characterization of these compounds, including melting point, TLC, FT IR, and NMR spectroscopy, is essential for understanding their chemical properties and potential applications (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Pharmacological Potential
Potential in Histone Deacetylase Inhibition
Novel 4-oxoquinazoline-based N-hydroxypropenamides were synthesized and evaluated for their inhibitory and cytotoxic activities against histone deacetylase, a crucial target in cancer therapy (D. T. Anh et al., 2021).
Cytotoxic Activity
Compounds with structures similar to N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide demonstrated significant cytotoxic activity, highlighting their potential as anticancer agents (X. Bu et al., 2001).
Chemical Reactivity and Applications
Reactivity Studies
The reactivity of compounds similar to the one was explored, leading to the synthesis of various derivatives with potential biological activity (Y. M. Elkholy, M. A. Morsy, 2006).
Derivative Synthesis
Novel derivatives of similar compounds were synthesized, demonstrating the versatility and wide-ranging applications of these chemical structures (A. A. Aghekyan et al., 2009).
properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-15(2)12-13-23-19-10-9-18(14-17(19)8-11-20(23)24)22-21(25)16-6-4-3-5-7-16/h9-10,14-16H,3-8,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYFNJOTIMMRCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide |
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